
3-Bromo-5-(methylthio)benzoic acid
Descripción general
Descripción
3-Bromo-5-(methylthio)benzoic acid: is an organic compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a methylthio group at the 5-position
Aplicaciones Científicas De Investigación
Chemistry:
3-Bromo-5-(methylthio)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling and Heck reactions .
Biology and Medicine:
In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in various biochemical pathways. Its derivatives may have applications in drug discovery and development.
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be used in the production of agrochemicals and pharmaceuticals.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.
Mode of Action
It’s known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromo and methylthio groups on the benzene ring may influence the compound’s interaction with its targets.
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . The compound’s effects on these pathways can lead to downstream effects on cellular processes.
Result of Action
Depending on its specific targets and mode of action, the compound could potentially influence various cellular processes, such as signal transduction, gene expression, or cell proliferation .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(methylthio)benzoic acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific biological context in which the compound is used .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Bromo-5-(methylthio)benzoic acid involves the reaction of 3,5-dibromobenzoic acid with sodium methyl sulfide in the presence of dimethyl sulfoxide (DMSO) . The reaction mixture is heated at 100°C for several hours, followed by extraction with ethyl acetate .
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(methylthio)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation.
Reduction Products: Alcohols and aldehydes are the primary products of reduction.
Comparación Con Compuestos Similares
3-Bromo-5-iodobenzoic acid: Similar structure but with an iodine atom instead of a methylthio group.
3-Bromo-5-methylbenzoic acid: Lacks the sulfur atom present in 3-Bromo-5-(methylthio)benzoic acid.
Uniqueness:
This compound is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. The combination of these groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
IUPAC Name |
3-bromo-5-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHHCXGNPQCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)
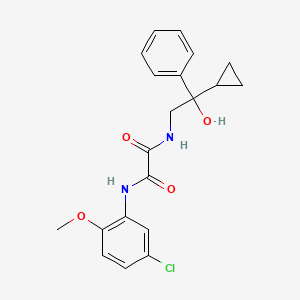
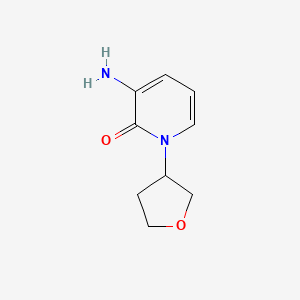
![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

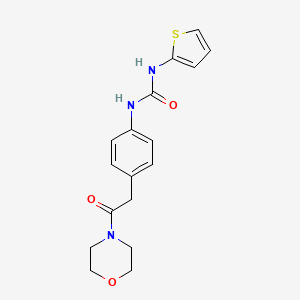
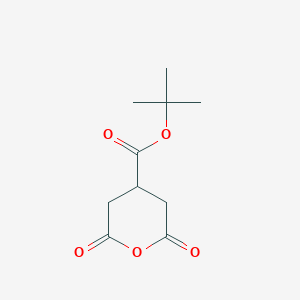
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)
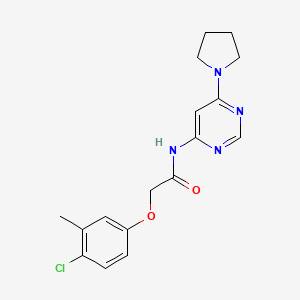
![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)
